Methanone, (3-amino-1-azetidinyl)cyclopropyl-

Vue d'ensemble

Description

“Methanone, (3-amino-1-azetidinyl)cyclopropyl-” is a chemical compound with the molecular formula C7H12N2O . It is also known by its synonyms “(3-amino-1-azetidinyl)cyclopropylmethanone” and "(3-Amino-azetidin-1-yl)-cyclopropyl-methanone" .

Molecular Structure Analysis

The molecular weight of “Methanone, (3-amino-1-azetidinyl)cyclopropyl-” is 140.18 . In its hydrochloride form, the molecular weight increases to 176.64 .Physical And Chemical Properties Analysis

The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Novel Synthetic Methods

The versatility of methanone derivatives, specifically those incorporating azetidine and cyclopropyl groups, is highlighted in their application in synthesizing diverse chemical structures. For example, a novel procedure for the regioselective epimerisation of cis-3-amino-4-oxo-azetidine-2-sulphonic acid into its trans-isomer has been developed. This process involves the formation of a Schiff base, leading to the generation of trans-3-AAA with good yield, demonstrating the chemical's potential in creating novel cis- and trans-monobactams with significant properties (Cerić, Kovačević, & Šindler-Kulyk, 2000).

Additionally, cyclopropyl derivatives have been synthesized for applications such as antagonists for histamine H3 receptors. A key reaction for the preparation of these compounds is described, showcasing an efficient synthesis method that avoids chromatographic purification steps, thereby highlighting the potential of methanone derivatives in medicinal chemistry (Stark, 2000).

Catalytic and Synthetic Applications

The catalytic properties of methanone derivatives are also noteworthy. A palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates has been reported, forming oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This method directs the site of nucleophilic attack, demonstrating the derivative's utility in targeted synthetic processes (Shintani, Moriya, & Hayashi, 2011).

Anticancer and Antituberculosis Studies

Furthermore, methanone derivatives have been explored for their potential in anticancer and antituberculosis applications. Synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Asymmetric Synthesis and Chemical Transformations

The synthesis of enantiopure compounds using methanone derivatives illustrates their role in asymmetric synthesis. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was prepared from l-(+)-methionine, demonstrating the use of methanone derivatives in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights their application in the synthesis of chiral molecules with potential pharmaceutical significance (Wang et al., 2008).

Safety and Hazards

Orientations Futures

Azetidines, including “Methanone, (3-amino-1-azetidinyl)cyclopropyl-”, have attracted major attention in organic synthesis due to their unique properties . Future directions in the field may include the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Propriétés

IUPAC Name |

(3-aminoazetidin-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-3-9(4-6)7(10)5-1-2-5/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYQLSDFQMDPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (3-amino-1-azetidinyl)cyclopropyl- | |

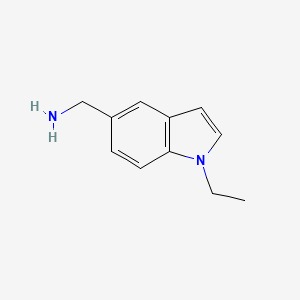

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)

![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)